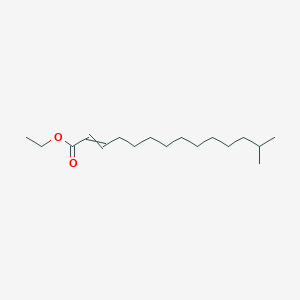
Ethyl 13-methyltetradec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 13-methyltetradec-2-enoate is an organic compound classified as an ester. It is derived from 13-methyltetradec-2-enoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-methyltetradec-2-enoate can be synthesized through the esterification of 13-methyltetradec-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-methyltetradec-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: 13-methyltetradec-2-enoic acid and ethanol.
Reduction: 13-methyltetradec-2-enol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 13-methyltetradec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 13-methyltetradec-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that eventually breaks down to yield the hydrolysis products.
Comparison with Similar Compounds
Ethyl 13-methyltetradec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in perfumery and as a solvent for resins and synthetic materials.
Properties
CAS No. |
102803-59-8 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 13-methyltetradec-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h13,15-16H,4-12,14H2,1-3H3 |
InChI Key |
SLLLGDYNVWPBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















